molecular formula C24H19NO5 B2757071 4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904009-92-3

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2757071
CAS No.: 904009-92-3
M. Wt: 401.418
InChI Key: LTJYAIMLMSQGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzo[f][1,4]oxazepines These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in one pot, which also includes a Smiles rearrangement leading to regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation. This method is advantageous due to its simplicity and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the oxoethyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of both benzyloxy and oxoethyl groups, which confer distinct chemical reactivity and potential pharmacological effects. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[2-oxo-2-(4-phenylmethoxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c26-21(14-25-23(27)16-30-22-9-5-4-8-20(22)24(25)28)18-10-12-19(13-11-18)29-15-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJYAIMLMSQGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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